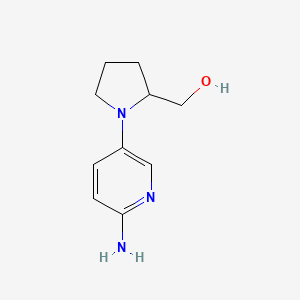
Diethyl (9-Anthrylmethyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (9-Anthrylmethyl)phosphonate is an organophosphorus compound with the molecular formula C19H21O3P This compound features an anthracene moiety linked to a phosphonate group via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(anthracen-9-YL)methyl]phosphonate typically involves the reaction of anthracene-9-carbaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds via a nucleophilic addition mechanism, followed by a condensation step to form the desired phosphonate ester. Common bases used in this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for diethyl [(anthracen-9-YL)methyl]phosphonate are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
Diethyl (9-Anthrylmethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate ester to the corresponding phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates, depending on the nucleophile used.
科学研究应用
Diethyl (9-Anthrylmethyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging due to the anthracene moiety’s fluorescence properties.
作用机制
The mechanism of action of diethyl [(anthracen-9-YL)methyl]phosphonate involves its interaction with biological targets through its phosphonate and anthracene groups. The phosphonate group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. The anthracene moiety’s fluorescence properties allow it to be used in imaging applications, where it can selectively bind to and illuminate specific cellular structures .
相似化合物的比较
Similar Compounds
Diethyl [(9-anthr-yl)(4-methyl-anilino)methyl]phosphonate: Similar structure but with an additional anilino group.
Diethyl (anthracen-9-yl(hydroxy)methyl)phosphonate: Contains a hydroxyl group instead of a methylene bridge.
Uniqueness
Diethyl (9-Anthrylmethyl)phosphonate is unique due to its combination of the anthracene moiety and the phosphonate group, which imparts distinct chemical and physical properties. Its fluorescence characteristics and potential biological activity make it a valuable compound for various applications, distinguishing it from other similar phosphonates .
属性
CAS 编号 |
60949-15-7 |
|---|---|
分子式 |
C19H21O3P |
分子量 |
328.3 g/mol |
IUPAC 名称 |
9-(diethoxyphosphorylmethyl)anthracene |
InChI |
InChI=1S/C19H21O3P/c1-3-21-23(20,22-4-2)14-19-17-11-7-5-9-15(17)13-16-10-6-8-12-18(16)19/h5-13H,3-4,14H2,1-2H3 |
InChI 键 |
KCLPHLKDXLHASP-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(CC1=C2C=CC=CC2=CC3=CC=CC=C31)OCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[hydroxy(1-trityl-1H-imidazol-4-yl)methyl]-N-methyl-2-naphthamide](/img/structure/B8666971.png)












